Methyl 5-bromopyrimidine-4-carboxylate is an organic compound characterized by the molecular formula and a molecular weight of 217.02 g/mol. This compound is notable for its bromine substitution at the 5-position of the pyrimidine ring and an ester functional group at the 4-position, which endows it with unique chemical reactivity and biological activity. Methyl 5-bromopyrimidine-4-carboxylate is classified as a pyrimidine derivative and is primarily used in organic synthesis and medicinal chemistry.
Methyl 5-bromopyrimidine-4-carboxylate can be synthesized through several methods, with the Minisci reaction being one of the most common approaches. This reaction involves the homolytic alkoxycarbonylation of 5-halopyrimidines, allowing for the introduction of carboxylate groups under mild conditions.
Methyl 5-bromopyrimidine-4-carboxylate features a pyrimidine ring with specific substituents:
Methyl 5-bromopyrimidine-4-carboxylate participates in various chemical reactions:
The choice of nucleophile or coupling partner significantly influences the products formed in these reactions, leading to a variety of biaryl compounds or substituted pyrimidines.
The mechanism of action for methyl 5-bromopyrimidine-4-carboxylate varies with its application:
Methyl 5-bromopyrimidine-4-carboxylate has diverse applications across several fields:
The Minisci reaction enables the direct regioselective introduction of carboxylate functionality onto halogenated pyrimidines, representing a pivotal advancement in heterocyclic chemistry. This homolytic alkoxycarbonylation employs alkyl pyruvate esters and peroxides under acidic conditions to generate nucleophilic alkyl radicals that attack electron-deficient pyrimidine rings. For Methyl 5-bromopyrimidine-4-carboxylate synthesis, the reaction demonstrates exceptional C4-regioselectivity due to the inherent electronic bias of the 5-bromo substituent, which activates the adjacent C4 position toward radical addition. The mechanism proceeds through radical addition followed by oxidation to restore aromaticity, yielding the functionalized pyrimidine carboxylate [3] [6].
A representative large-scale synthesis (100 mmol) utilizes 5-bromopyrimidine dissolved in toluene/water with concentrated sulfuric acid at -10°C. The radical initiator system consists of ethyl pyruvate (4.5 equiv), acetic acid, and 30% aqueous H₂O₂ (3 equiv) with FeSO₄·7H₂O catalyst. After careful addition of the peroxide solution, the reaction mixture undergoes neutralization, extraction, and purification via flash chromatography (10% EtOAc-hexanes) followed by vacuum distillation (75-76°C at 1 mmHg) to yield Methyl 5-bromopyrimidine-4-carboxylate as a colorless oil in 48% isolated yield. Critical to success is temperature control (<0°C during reagent addition) to suppress side reactions and maintain regiochemical fidelity. NMR characterization confirms structure: ¹H NMR (CDCl₃) δ 9.20 (s, 1H), 9.00 (s, 1H), 4.51 (q, J=7.2 Hz, 2H), 1.46 (t, J=7.2 Hz, 3H); ¹³C NMR (CDCl₃) δ 163.2, 161.0, 156.5, 155.8, 117.7, 62.9, 14.0 ppm [3].
Table 1: Minisci Reaction Conditions for Methyl 5-Bromopyrimidine-4-carboxylate Synthesis
Component | Role | Quantity | Equivalents | Critical Parameters |
---|---|---|---|---|
5-Bromopyrimidine | Substrate | 15.90 g (100 mmol) | 1.0 | Purity >95% |
Ethyl pyruvate | Radical precursor | 50 mL (450 mmol) | 4.5 | Freshly distilled |
30% H₂O₂ | Oxidant | 34 g (300 mmol) | 3.0 | Added dropwise below -2°C |
H₂SO₄ | Acid catalyst | 16 mL (300 mmol) | 3.0 | Concentrated |
FeSO₄·7H₂O | Catalyst | 84.79 g (305 mmol) | 3.05 | Dissolved in H₂O/toluene |
Toluene/H₂O | Solvent | 300 mL/70 mL | - | Pre-cooled to -10°C |
Radical-based C-H functionalization provides a complementary pathway to Minisci chemistry for accessing Methyl 5-bromopyrimidine-4-carboxylate analogues. Alkylsulfinate-derived radicals exhibit tunable regioselectivity toward pyrimidines governed by substituent electronic effects and solvent polarity. For 4-substituted pyrimidines, π-conjugating electron-withdrawing groups (e.g., COOR, CN) at C4 ortho-direct radical addition to C2, while halogen substituents promote C5 functionalization through resonance stabilization of the radical adduct. This directing effect is quantifiable through Hammett σ-values, with stronger electron-withdrawing groups enhancing ortho-selectivity [6].
Regiochemical outcomes respond to solvent modulation and pH control. Polar aprotic solvents (DMSO) favor conjugate addition patterns, while protic solvents or acid additives promote classical Minisci selectivity at α-positions. Nucleophilicity of the attacking radical also influences site-selectivity: isopropyl radicals exhibit greater sensitivity to solvent changes than trifluoromethyl radicals. This tunability enables strategic diversification; for example, the isopropylation of 4-cyanopyridine shifts from 90:10 C2:C3 selectivity in DMSO to 10:90 selectivity in aqueous TFA through protonation of the pyridine nitrogen. Such principles extend to pyrimidine systems, where the bromine substituent serves as a regiochemical anchor guiding radical addition to adjacent positions [6].
Scalable synthesis of Methyl 5-bromopyrimidine-4-carboxylate requires systematic optimization beyond traditional OFAT (One-Factor-At-a-Time) approaches. Statistical Design of Experiments (DoE) methodologies identify critical interactions between variables and enable robust process development. Key parameters requiring optimization include:
Reaction telescoping improves efficiency; direct extraction after neutralization followed by in vacuo concentration replaces solvent swaps, and distillation purifies the product while removing high-boiling impurities. This integrated approach achieves multi-gram production (11.18 g, 48% yield) with >99% purity by GC-MS. For continuous processing, residence time (0.5-3.5 min), temperature (30-70°C), and reagent stoichiometry can be optimized via response surface methodology, as demonstrated in analogous SNAr reactions using face-centered central composite designs [1] [3].
The choice of alkyl pyruvate ester precursor significantly impacts the efficiency of radical alkoxycarbonylation. Experimental data reveals consistent yield differentials favoring ethyl pyruvate over methyl pyruvate across diverse pyrimidine substrates, with ethyl esters typically providing 10-20% higher conversions. This divergence stems from two primary factors:
Despite this reactivity difference, downstream utility remains comparable; both esters serve effectively as precursors to CK2 inhibitors like CX-5011. Physicochemical properties show minor variations: Methyl 5-bromopyrimidine-4-carboxylate (MW 217.02, logP 0.91) exhibits slightly increased lipophilicity versus its ethyl ester counterpart (MW 231.05, logP 1.38). Computational modeling indicates both esters share similar electron-deficient character across the pyrimidine ring, with LUMO energies within 0.2 eV. This electronic similarity explains their parallel reactivity in nucleophilic displacement reactions during pharmaceutical synthesis [3] [8].
Table 2: Comparative Properties of Methyl and Ethyl 5-Bromopyrimidine-4-carboxylate
Property | Methyl Ester | Ethyl Ester | Analytical Method |
---|---|---|---|
Molecular Weight | 217.02 g/mol | 231.05 g/mol | HRMS |
Boiling Point | 75-76°C at 1 mmHg | 89-90°C at 1 mmHg | Vacuum distillation |
LogP (calc) | 0.91 | 1.38 | Consensus model |
TPSA | 52.08 Ų | 52.08 Ų | Topological analysis |
Aqueous Solubility | 7.8 mg/mL | 5.2 mg/mL | ESOL prediction |
Reaction Yield | ~35-40% | 48-54% | Isolated yield |
GC-MS Purity | >99% | >99% | GC-MS (EI) |
Table 3: Computational Chemistry Comparison of Ester Derivatives
Parameter | Methyl 5-Bromopyrimidine-4-carboxylate | Methyl 5-Bromopyrimidine-2-carboxylate |
---|---|---|
Physicochemical Properties | ||
Molecular formula | C₆H₅BrN₂O₂ | C₆H₅BrN₂O₂ |
Molecular weight | 217.02 | 217.02 |
Num. aromatic heavy atoms | 6 | 6 |
Fraction Csp³ | 0.17 | 0.17 |
Num. rotatable bonds | 2 | 2 |
H-bond acceptors | 4 | 4 |
TPSA | 52.08 Ų | 52.08 Ų |
Lipophilicity | ||
Consensus LogPo/w | 0.91 | 0.91 |
iLOGP | 1.84 | 1.84 |
XLOGP3 | -0.02 | -0.02 |
Water Solubility | ||
LogS (ESOL) | -1.44 | -1.44 |
Solubility (ESOL) | 7.8 mg/mL | 7.8 mg/mL |
Pharmacokinetics | ||
GI absorption | High | High |
BBB permeant | Yes | Yes |
P-gp substrate | No | No |
CYP inhibition | None | None |
Druglikeness | ||
Lipinski | 0 violation | 0 violation |
Ghose | None | None |
Veber | 0.0 | 0.0 |
Egan | No alert | No alert |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: